Phenyl acetylsalicylate

描述

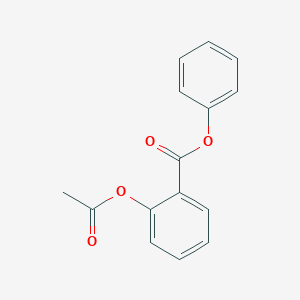

苯乙酰水杨酸酯,也称为乙酰苯基水杨酸酯,是一种有机化合物,其分子式为C15H12O4。它是水杨酸的衍生物,其特点是同时存在苯基和乙酰基。这种化合物以其在各个领域(包括制药和工业过程)中的应用而闻名。

准备方法

合成路线和反应条件: 苯乙酰水杨酸酯可以通过在酸催化剂存在下水杨酸与苯酚的酯化反应合成。 该反应通常涉及将水杨酸与苯酚和酸催化剂(如硫酸或磷酰氯)一起加热 。反应条件包括升高的温度,以促进酯化过程。

工业生产方法: 在工业环境中,苯乙酰水杨酸酯采用类似的酯化方法生产,但规模更大。该过程涉及连续流动反应器,以确保产品质量和产率的一致性。使用先进的催化剂和优化的反应条件提高了生产过程的效率。

化学反应分析

反应类型: 苯乙酰水杨酸酯会发生各种化学反应,包括:

水解: 在水和酸或碱催化剂存在下,苯乙酰水杨酸酯可以水解生成水杨酸和苯酚。

氧化: 该化合物可以氧化形成相应的醌和其他氧化产物。

取代: 苯乙酰水杨酸酯可以参与亲电芳香取代反应,其中苯环被各种亲电试剂取代。

常用试剂和条件:

水解: 水溶液中的酸性或碱性条件。

氧化: 氧化剂,如高锰酸钾或三氧化铬。

取代: 在催化剂存在下,亲电试剂如卤素或硝基。

主要生成物:

水解: 水杨酸和苯酚。

氧化: 醌和其他氧化衍生物。

取代: 取代的苯乙酰水杨酸酯衍生物。

科学研究应用

Preparation Methods

Phenyl acetylsalicylate can be synthesized through the esterification of salicylic acid with phenol, typically in the presence of an acid catalyst such as sulfuric acid or phosphoryl chloride. This reaction involves heating the reactants to facilitate the formation of the ester bond. In industrial settings, continuous flow reactors are often employed to enhance production efficiency and maintain consistent product quality.

Chemical Reactions

PAS is known to undergo several significant chemical reactions, including:

- Hydrolysis : In aqueous conditions, PAS can hydrolyze to yield salicylic acid and phenol.

- Oxidation : The compound can be oxidized to produce quinones and other derivatives.

- Electrophilic Aromatic Substitution : The phenyl ring can participate in substitution reactions with various electrophiles.

Scientific Research Applications

This compound has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

- Reagent in Organic Synthesis : PAS serves as a valuable reagent for synthesizing more complex organic molecules due to its functional groups.

- Precursor for Derivatives : It is used as a starting material for the synthesis of other compounds with potential therapeutic effects.

Biology

- Anti-inflammatory Properties : Studies have shown that PAS exhibits anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—mediators of inflammation.

- Analgesic Effects : Similar to its parent compound, acetylsalicylic acid (aspirin), PAS has potential analgesic properties, making it a candidate for pain management therapies.

- Antiplatelet Activity : Preliminary research indicates that PAS may inhibit platelet aggregation, which could be beneficial in cardiovascular health.

Medicine

- Potential Pharmaceutical Agent : Due to its structural similarity to aspirin, PAS is being investigated for its efficacy as an alternative or adjunct treatment in various inflammatory conditions and cardiovascular diseases.

- Research on Mechanisms of Action : Ongoing studies aim to elucidate the specific biochemical pathways through which PAS exerts its effects.

Industry

- Applications in Manufacturing : PAS is utilized in producing polymers, adhesives, and coatings due to its chemical stability and reactivity. Its properties make it suitable for enhancing the performance characteristics of these materials.

Comparative Analysis with Related Compounds

| Compound | Structural Features | Applications | Unique Properties |

|---|---|---|---|

| This compound | Contains both phenyl and acetyl groups | Anti-inflammatory, analgesic, industrial uses | Dual functionality enhances reactivity |

| Acetylsalicylic Acid (Aspirin) | Acetyl group only | Widely used as an analgesic and antiplatelet agent | Established safety profile |

| Phenyl Salicylate | Lacks acetyl group | Antiseptic and mild analgesic | Less reactive compared to PAS |

This compound's biological activities have been documented through various studies:

- Anti-inflammatory Activity : Research indicates that PAS effectively reduces inflammation by inhibiting COX enzymes. This mechanism parallels that of aspirin but may offer different pharmacokinetic properties.

- Analgesic Effects : Clinical trials are exploring PAS's potential as a pain reliever comparable to traditional analgesics.

- Antiplatelet Activity : Preliminary findings suggest that PAS may help prevent thrombus formation by inhibiting platelet aggregation.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Anti-inflammatory | COX inhibition | Treatment of inflammatory disorders |

| Analgesic | Pain pathway modulation | Pain management therapies |

| Antiplatelet | Inhibition of platelet aggregation | Cardiovascular disease prevention |

作用机制

苯乙酰水杨酸酯通过抑制环氧合酶(COX)的活性发挥作用。 这种抑制阻止了前列腺素的形成,前列腺素是引起炎症、疼痛和发烧的物质 。分子靶标包括 COX-1 和 COX-2 酶,涉及的途径与花生四烯酸级联反应有关。

类似化合物:

乙酰水杨酸(阿司匹林): 这两种化合物具有结构相似性,并表现出抗炎和镇痛特性。

苯基水杨酸酯: 结构相似,但缺乏乙酰基,导致不同的反应性和应用。

水杨酸: 母体化合物,其反应性较低,与衍生物相比具有不同的应用。

独特性: 苯乙酰水杨酸酯的独特之处在于同时存在苯基和乙酰基,这赋予其独特的化学性质和反应性。 其双重功能使其能够参与比类似物更广泛的化学反应和应用 .

相似化合物的比较

Acetylsalicylic Acid (Aspirin): Both compounds share structural similarities and exhibit anti-inflammatory and analgesic properties.

Phenyl Salicylate: Similar in structure but lacks the acetyl group, leading to different reactivity and applications.

Salicylic Acid: The parent compound, which is less reactive and has different applications compared to its derivatives.

Uniqueness: Phenyl acetylsalicylate is unique due to the presence of both phenyl and acetyl groups, which confer distinct chemical properties and reactivity. Its dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its analogs .

生物活性

Phenyl acetylsalicylate (PAS) is an ester derivative of acetylsalicylic acid (ASA), commonly known as aspirin. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and antiplatelet effects. This article delves into the biological activity of PAS, supported by empirical data, case studies, and research findings.

- Chemical Formula : C₁₅H₁₂O₄

- Molecular Weight : 256.25 g/mol

- CAS Number : 67256

This compound exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins—mediators of inflammation and pain. By inhibiting COX-1 and COX-2, PAS reduces inflammation and alleviates pain sensations.

Biological Activities

- Anti-inflammatory Activity

- Analgesic Effects

- Antiplatelet Activity

Table 1: Summary of Biological Activities of this compound

Comparative Analysis with Related Compounds

This compound's biological activities can be compared with those of its parent compound, acetylsalicylic acid, and other related phenolic compounds.

Table 2: Comparison of Biological Activities

| Compound | Anti-inflammatory | Analgesic | Antiplatelet |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Acetylsalicylic Acid | Yes | Yes | Yes |

| Salicylic Acid | Moderate | Moderate | No |

Safety and Toxicity

While PAS shows promising biological activity, safety evaluations are crucial. Studies indicate that high doses may lead to cytotoxic effects on chondrocytes, suggesting caution in its use for long-term therapies . Additionally, the potential for gastrointestinal side effects similar to those seen with traditional NSAIDs should be considered.

属性

CAS 编号 |

134-55-4 |

|---|---|

分子式 |

C15H12O4 |

分子量 |

256.25 g/mol |

IUPAC 名称 |

phenyl 2-acetyloxybenzoate |

InChI |

InChI=1S/C15H12O4/c1-11(16)18-14-10-6-5-9-13(14)15(17)19-12-7-3-2-4-8-12/h2-10H,1H3 |

InChI 键 |

PSBAIJVSCTZDDB-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2 |

规范 SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2 |

Key on ui other cas no. |

134-55-4 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。